Vapreotide is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in inhibiting the secretion of several other hormones and is involved in various physiological processes. Vapreotide is primarily used in clinical settings for its therapeutic effects, particularly in managing conditions like acromegaly, carcinoid syndrome, and other neuroendocrine tumors. Its efficacy is attributed to its ability to mimic somatostatin's action, specifically its inhibitory effects on hormone secretion and cell proliferation.
Vapreotide was developed as part of ongoing research into somatostatin analogs to improve pharmacological properties such as potency and duration of action compared to natural somatostatin. The compound is synthesized through various methods that enhance its stability and bioavailability.
Vapreotide belongs to the class of compounds known as peptide drugs. It is categorized specifically as a cyclic octapeptide due to its structure, which includes a cyclic configuration that enhances its resistance to enzymatic degradation.
The synthesis of vapreotide typically involves solid-phase peptide synthesis techniques. One notable method includes starting from Fmoc-Trp(Boc)-OH and Rink Amide resin. The process involves several key steps:
Vapreotide has a cyclic structure with eight amino acids forming a ring. This cyclic nature contributes significantly to its stability and biological activity. The molecular formula for vapreotide is CHNOS.
Vapreotide undergoes several chemical reactions during its synthesis:
The reactions are typically monitored through thin-layer chromatography to ensure completion before proceeding to the next step.
Vapreotide exerts its biological effects primarily through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP), which in turn reduces hormone secretion from endocrine cells.
Vapreotide has several applications in medical science:
Natural somatostatin (SRIF-14 and SRIF-28) is a critical peptide hormone with broad inhibitory effects on endocrine and exocrine secretion. Its clinical utility is severely limited by an extremely short plasma half-life (1-3 minutes), rapid enzymatic degradation, and lack of receptor selectivity [4] [6]. In the 1980s, efforts to develop metabolically stable analogs led to Vapreotide (initially designated RC-160 or BMY 41606), an octapeptide featuring a synthetic core sequence of Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp [5] [8]. Key structural innovations included:
These modifications extended Vapreotide’s half-life to ~30 minutes in humans – a 15-fold increase over native somatostatin – enabling subcutaneous administration and sustained biological activity [1] [2].
Table 1: Comparative Properties of Somatostatin and Vapreotide
Property | Somatostatin (SRIF-14) | Vapreotide |
---|---|---|
Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ | C₅₇H₇₄N₁₄O₁₄S₂ |
Amino Acid Sequence | AGCKNFFWKTFTSC | FCYWKVCW (cyclic) |
Half-Life | 1-3 minutes | ~30 minutes |
Primary Metabolic Route | Rapid peptidase cleavage | Biliary (76%) |
Receptor Selectivity | Pan-SSTR (SSTR1-5) | SSTR2/SSTR5 > SSTR3 |
Vapreotide’s design targeted conditions where somatostatin’s effects were therapeutically desirable but transient. Early research confirmed its potent inhibition of growth hormone (GH) and insulin secretion, supporting potential use in acromegaly and endocrine tumors [2] [5]. Crucially, its stability profile enabled continuous infusion regimens (e.g., 1.5 mg/day subcutaneously), which were evaluated in clinical trials for gastrointestinal bleeding and AIDS-related diarrhea [1] [9]. The molecule’s biliary excretion (76%) and renal clearance profile minimized metabolic accumulation risks, distinguishing it from analogs like octreotide [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7